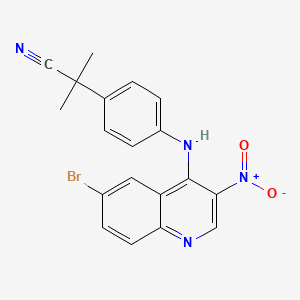

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Beschreibung

Chemical Classification and Nomenclature

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile belongs to the heterocyclic organic compound family, specifically classified within the quinoline derivatives category. The compound is systematically identified by its Chemical Abstracts Service registry number 915019-51-1, ensuring precise identification within chemical databases and literature. Its molecular formula C19H15BrN4O2 indicates a complex structure containing carbon, hydrogen, bromine, nitrogen, and oxygen atoms, with a molecular weight of 411.25 grams per mole. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate structure, incorporating multiple aromatic systems connected through amino linkages and featuring distinct substituent groups that define its chemical behavior.

The compound's classification extends beyond simple heterocyclic chemistry to encompass specialized categories including nitriles, amines, and halogenated aromatics due to its diverse functional groups. This multi-functional nature positions the compound within the broader context of pharmaceutical intermediates, where structural complexity often correlates with synthetic versatility and biological activity potential. The presence of both electron-withdrawing and electron-donating groups within the molecular framework creates unique electronic properties that influence reactivity patterns and intermolecular interactions. Chemical databases consistently categorize this compound as an advanced pharmaceutical building block, reflecting its specialized role in medicinal chemistry applications rather than general organic synthesis.

Historical Context of Nitroquinoline Derivative Development

The development of nitroquinoline derivatives traces back to foundational research in heterocyclic chemistry, where scientists recognized the potential of quinoline scaffolds for biological applications. Early investigations into nitroquinoline compounds revealed their mutagenic properties, with 4-nitroquinoline 1-oxide serving as a prototypical example that demonstrated the biological activity potential of this chemical class. Research conducted during the 1970s using bacterial and yeast mutation tester strains established that nitroquinoline compounds function as guanine-specific mutagens, though subsequent whole genome resequencing approaches revealed more complex mutagenic spectra than initially understood. These foundational studies laid the groundwork for understanding how structural modifications within the nitroquinoline framework could influence biological activity patterns.

The synthetic methodology for creating nitroquinoline derivatives evolved significantly over decades, incorporating classical reactions such as the Skraup synthesis alongside modern approaches like vicarious nucleophilic substitution of hydrogen. The Skraup reaction, developed by Czech chemist Zdenko Hans Skraup, provided a fundamental method for quinoline synthesis by heating aniline with sulfuric acid, glycerol, and oxidizing agents such as nitrobenzene. Subsequent modifications and improvements to this classical approach enabled the preparation of more complex quinoline derivatives with precise substitution patterns. Direct amination strategies for nitroquinoline derivatives emerged as researchers sought more efficient pathways for introducing amino functionality, leading to the development of nucleophilic substitution methodologies that could achieve high yields while maintaining structural integrity.

Modern synthetic approaches to nitroquinoline derivatives incorporate advanced techniques such as base-catalyzed condensation reactions and metal-catalyzed cross-coupling methodologies. Research has demonstrated that nitration of methylquinoline frameworks can be achieved under controlled conditions, with reaction temperatures and acid concentrations determining the substitution patterns and yields obtained. The order of nitro group introduction follows predictable patterns, with positions 6, 3, and 8 showing decreasing reactivity in typical nitration conditions. These synthetic developments have enabled the preparation of increasingly complex nitroquinoline structures suitable for pharmaceutical applications, including compounds that serve as intermediates for phosphatidylinositol 3-kinase inhibitor synthesis.

Significance in Phosphatidylinositol 3-kinase/mammalian Target of Rapamycin Inhibitor Chemistry

This compound occupies a critical position within phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor chemistry as a versatile synthetic intermediate. The phosphatidylinositol 3-kinase pathway represents one of the most frequently mutated oncogenic and targetable pathways in cancer biology, with pathway dysregulation commonly occurring through alterations in genes encoding catalytic subunits. Research has established that phosphatidylinositol 3-kinase signaling contributes fundamentally to cell growth and survival mechanisms, making pathway inhibition an attractive therapeutic strategy for cancer treatment. The development of small molecule inhibitors targeting this pathway has been ongoing since the 1990s, with pharmaceutical companies investing substantial resources in discovering effective compounds with acceptable safety profiles.

The compound's role as an intermediate reflects the sophisticated synthetic strategies required to create phosphatidylinositol 3-kinase inhibitors with optimal pharmacological properties. Synthesis of the target compound involves multiple steps including nitration, chlorination, alkylation, reduction, and substitution reactions, demonstrating the complexity required to achieve the precise molecular architecture necessary for biological activity. The synthetic route typically commences with 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile as starting materials, proceeding through carefully orchestrated transformations to install the required functional groups in their proper positions. This multi-step synthesis reflects the precision required in medicinal chemistry, where each structural element contributes to the final compound's ability to interact with target proteins.

The significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for cancer research and therapeutic development. Studies examining mechanisms of sensitivity and resistance to phosphatidylinositol 3-kinase inhibitors in head and neck squamous cell carcinoma have revealed complex patterns of pathway activation and compensatory signaling that influence treatment outcomes. The availability of versatile synthetic intermediates like this compound enables researchers to explore structure-activity relationships systematically, potentially leading to improved therapeutic agents with enhanced efficacy and reduced resistance development. Furthermore, the compound's structural features make it suitable for derivatization studies aimed at optimizing pharmacokinetic properties and target selectivity.

Structural Features and Key Functional Groups

The molecular architecture of this compound incorporates several distinctive structural elements that collectively determine its chemical properties and synthetic utility. The quinoline core system provides a rigid, planar aromatic framework that serves as the primary scaffold for additional functional group attachment. Within this quinoline system, the bromine substituent at position 6 introduces significant electronic effects through its electron-withdrawing properties, while the nitro group at position 3 further modulates the electronic distribution throughout the aromatic system. These electron-withdrawing groups collectively activate the quinoline ring toward nucleophilic substitution reactions, facilitating further synthetic transformations that are essential for pharmaceutical intermediate applications.

The amino linkage connecting the quinoline core to the phenyl ring represents a critical structural feature that influences both the compound's conformational flexibility and its potential for intermolecular interactions. This amino connection allows for rotation around the carbon-nitrogen bond, providing conformational adaptability that may be important for biological activity. The phenyl ring attached through this amino linkage bears its own substituent in the form of the 2-methylpropanenitrile group, which introduces additional functionality through its nitrile moiety. The nitrile functional group serves multiple purposes within the molecular framework, acting as both an electron-withdrawing group that influences electronic properties and as a reactive site for potential further chemical modifications.

The following table summarizes the key molecular characteristics of the compound:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C19H15BrN4O2 | Defines elemental composition |

| Molecular Weight | 411.25 g/mol | Influences pharmacokinetic properties |

| Chemical Abstracts Service Number | 915019-51-1 | Unique chemical identifier |

| Functional Groups | Quinoline, nitro, bromo, amino, nitrile | Determines reactivity patterns |

| Aromatic Systems | Quinoline and phenyl rings | Provides structural rigidity |

The spatial arrangement of these functional groups creates specific steric and electronic environments that influence the compound's reactivity toward various chemical transformations. The bromine atom's position on the quinoline ring makes it particularly susceptible to nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents that can modify the compound's properties. The nitro group's electron-withdrawing effect activates adjacent positions toward nucleophilic attack while simultaneously providing a potential site for reduction reactions that could generate amino functionality. The nitrile group offers additional synthetic possibilities through its ability to undergo hydrolysis, reduction, or cycloaddition reactions, making this compound a versatile platform for medicinal chemistry applications.

The compound's structural complexity reflects the sophisticated design principles employed in modern pharmaceutical intermediate synthesis, where multiple functional groups are strategically positioned to enable selective transformations while maintaining overall molecular stability. Research has demonstrated that such multi-functional compounds can serve as convergent synthetic intermediates, allowing access to diverse chemical libraries through parallel synthetic pathways. The presence of both nucleophilic and electrophilic reactive sites within the same molecule enables chemoselective transformations that can be exploited to create structural diversity while preserving key pharmacophoric elements essential for biological activity.

Eigenschaften

IUPAC Name |

2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZRWFNXSNWGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655020 | |

| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-51-1 | |

| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Detailed Stepwise Preparation

| Step Number | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Nitration | 6-bromoquinolin-4-ol | Nitrating agents (e.g., HNO3/H2SO4) | 6-bromo-3-nitroquinolin-4-ol | Introduces nitro group at position 3 |

| 2 | Chlorination | 6-bromo-3-nitroquinolin-4-ol | Chlorinating agents (e.g., POCl3) | 6-bromo-3-nitroquinolin-4-chloride | Activates position 4 for nucleophilic substitution |

| 3 | Alkylation | 2-(4-nitrophenyl)acetonitrile | Base, alkylating agent | Alkylated nitrile intermediate | Introduces 2-methylpropanenitrile group |

| 4 | Reduction | Nitro intermediates | Reducing agents (e.g., SnCl2, Fe/HCl) | Amino derivatives | Converts nitro to amino if needed |

| 5 | Substitution | 6-bromo-3-nitroquinolin-4-chloride + alkylated nitrile intermediate | Nucleophilic substitution conditions | 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | Final coupling step |

Key Research Findings and Optimization

- The synthetic method was reported by Fei Lei et al. (2015) to be efficient and reproducible, with confirmation of structures by ^1H NMR and mass spectrometry.

- Optimization focused on reaction conditions such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.

- The method supports the synthesis of derivatives by modifying substituents on the phenyl or quinoline rings, enabling structure-activity relationship studies for PI3K/mTOR inhibitors.

- The compound can be isolated in crystalline form, and its salts and polymorphs have been characterized to improve pharmaceutical properties.

Additional Notes from Patent Literature

- Patents describe the preparation of this compound in the context of pharmaceutical intermediates, emphasizing the use of methanol-tetrahydrofuran (MeOH-THF) mixtures for crystallization and purification.

- The compound is often prepared as a free base or pharmaceutically acceptable salt to enhance stability and bioavailability.

- The synthetic strategy allows incorporation of various substituents on the quinoline or phenyl rings, which is critical for tuning biological activity.

Summary Table of Preparation Characteristics

| Aspect | Description |

|---|---|

| Starting materials | 6-bromoquinolin-4-ol, 2-(4-nitrophenyl)acetonitrile |

| Number of steps | Five main steps: nitration, chlorination, alkylation, reduction, substitution |

| Key reagents | Nitrating agents, POCl3 (chlorinating agent), bases for alkylation, reducing agents |

| Analytical confirmation | ^1H NMR, MS spectroscopy |

| Optimization goals | Yield improvement, purity enhancement, scalability |

| Application | Intermediate for PI3K/mTOR inhibitors and derivatives |

| Crystallization solvents | Methanol-tetrahydrofuran (1:1) mixture |

| Pharmaceutical relevance | Salts and polymorphs characterized for drug development |

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Conversion of functional groups to more oxidized forms.

Reduction: : Reduction of nitro groups to amines.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Wissenschaftliche Forschungsanwendungen

PI3K/mTOR Inhibitors

One of the primary applications of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is as an intermediate in the synthesis of PI3K/mTOR inhibitors. These inhibitors are crucial in cancer therapy as they target pathways that are often dysregulated in tumors. The compound has been noted for its role in synthesizing derivatives of NVP-BEZ235, a well-known dual inhibitor of PI3K and mTOR pathways .

Anticancer Research

The incorporation of the quinoline structure into pharmaceutical compounds has been linked to various anticancer activities. Compounds derived from 6-bromo-3-nitroquinoline have shown promise in preclinical studies for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Synthesis of Novel Therapeutics

Research indicates that derivatives of this compound can be synthesized to explore new therapeutic avenues beyond cancer treatment. For instance, modifications to the nitro and bromo groups can yield compounds with varying pharmacological profiles, potentially useful in treating other diseases .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated a multi-step process involving nitration, chlorination, and substitution reactions. The final product was characterized using techniques such as NMR and mass spectrometry, confirming its structure and purity .

In another research effort, derivatives synthesized from this compound were evaluated for their biological activity against various cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity, suggesting that further exploration could lead to more effective anticancer agents .

Wirkmechanismus

The mechanism by which 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile exerts its effects involves the inhibition of the PI3K/mTOR pathway. This pathway is critical for cell survival and proliferation, and its inhibition can lead to the suppression of cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Analogues

Compound 12 (6-Iodo analogue) :

- Structure: 2-(4-((6-Iodo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile.

- Synthesis : Prepared via a similar route to the target compound, yielding 73% as a yellow solid .

- Key Differences :

- Halogen Size : Replacement of bromine (atomic radius: 1.14 Å) with iodine (1.39 Å) may alter steric effects and binding pocket interactions.

- Reactivity : Iodine’s lower electronegativity compared to bromine could influence hydrogen bonding or π-stacking in kinase domains.

Functional Group Modifications

3-Amino-6-bromo Derivative:

Extended Quinoline Derivatives

Imidazo[4,5-c]quinoline Derivatives:

- Example: 2-(4-(8-([2,3'-Bipyridin]-5-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile.

- Key Features: Structural Complexity: Addition of an imidazoquinoline ring and bipyridinyl group enhances interactions with both PI3Kα and mTOR active sites. Activity: Demonstrates dual PI3Kα/mTOR inhibition, highlighting the importance of extended aromatic systems for multi-target efficacy .

Non-Quinoline Analogues

Procyazine :

- Structure: 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile.

- Key Differences: Core Structure: Triazine ring instead of quinoline, with a chlorine substituent. Application: Functions as a herbicide, illustrating how the nitrile group’s reactivity can be leveraged in agrochemicals rather than pharmaceuticals .

Data Tables

Critical Analysis of Structure-Activity Relationships (SAR)

- Halogen Effects : Bromine at position 6 balances steric bulk and electronic effects, optimizing kinase binding. Iodine’s larger size may hinder solubility but enhance hydrophobic interactions .

- Nitro Group: The nitro group at position 3 enhances hydrogen bonding with kinase active sites, critical for inhibitory activity. Its replacement with amino groups reduces potency .

- Nitrile Group : The 2-methylpropanenitrile moiety contributes to metabolic stability and serves as a handle for further derivatization .

Biologische Aktivität

2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, also known by its CAS number 915019-51-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 411.26 g/mol. It exhibits a density of 1.518 g/cm³ and a boiling point of 540.6ºC at 760 mmHg .

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various quinoline derivatives found that many demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) | Fungal Strains Tested | Inhibition Zone (mm) |

|---|---|---|---|---|

| Compound A | S. aureus | 15 | C. albicans | 12 |

| Compound B | P. aeruginosa | 18 | A. niger | 14 |

| This compound | TBD | TBD | TBD |

Note: TBD = To Be Determined based on specific experimental results.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in studies involving similar quinoline derivatives. These compounds were evaluated using the carrageenan-induced paw edema test in rats, where they exhibited varying degrees of anti-inflammatory activity comparable to standard drugs like ibuprofen .

Table 2: Anti-inflammatory Activity

| Compound Name | Percentage Inhibition (%) |

|---|---|

| Compound A | 31.28 |

| Compound B | 39.45 |

| This compound | TBD |

Case Studies

A notable study synthesized various quinoline derivatives, including those related to the target compound, and assessed their biological activities. The results indicated that halogen substitutions (like bromine in this case) significantly enhanced antifungal activity while modifications with methoxy groups improved antibacterial properties .

Case Study Example:

In a comparative study, several quinoline derivatives were tested against standard antimicrobial agents. The compound with the bromo substitution showed enhanced activity against both bacterial and fungal strains, suggesting that structural modifications can lead to improved therapeutic efficacy.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile?

Answer:

Optimization should focus on controlling nitro-group orientation and bromine reactivity during coupling reactions. Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry of brominated intermediates, and catalyst loading). For example, highlights controlled copolymerization techniques using APS initiators, which can be adapted for stepwise coupling of the quinoline and propanenitrile moieties. Additionally, emphasizes the importance of regioselective functionalization under inert atmospheres to avoid side reactions. Monitor intermediates via HPLC or TLC to ensure purity at each step .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the integration of the quinoline ring, bromine substitution, and propanenitrile branching (e.g., methyl group splitting patterns). validates this approach for structurally similar brominated amines.

- FT-IR/Raman Spectroscopy: Identify key functional groups (e.g., nitro stretching at ~1520 cm, C≡N at ~2240 cm) as shown in .

- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, especially for bromine isotope signatures.

- HPLC-PDA: Assess purity (>95%) and resolve positional isomers, as described in for nitro-aromatic systems .

Basic: How do the bromine and nitro functional groups influence the compound’s reactivity in cross-coupling reactions?

Answer:

The 6-bromo substituent on the quinoline ring enhances electrophilic aromatic substitution (EAS) reactivity, enabling Suzuki-Miyaura couplings, while the 3-nitro group directs meta-substitution and stabilizes intermediates via resonance. demonstrates that bromine’s leaving-group potential facilitates nucleophilic aromatic substitution (SNAr), whereas the nitro group’s electron-withdrawing nature lowers activation energy for amination. However, competitive dehalogenation may occur under basic conditions, requiring pH control (<9) .

Advanced: How can computational modeling guide the design of derivatives with improved photophysical or biological properties?

Answer:

- DFT Calculations: Optimize ground-state geometries and predict excited-state transitions (e.g., HOMO-LUMO gaps) to tailor fluorescence or charge-transfer properties, as in .

- Molecular Docking: Screen derivatives against target proteins (e.g., kinase inhibitors) to prioritize synthesis. Use software like AutoDock Vina with force fields adjusted for nitro-group polarization.

- QSAR Models: Correlate substituent effects (e.g., nitro position, steric bulk) with experimental bioactivity data. ’s crystallographic data can validate predicted binding conformations .

Advanced: What structural features govern this compound’s potential as a kinase inhibitor or fluorescent probe?

Answer:

- Kinase Inhibition: The quinoline scaffold mimics ATP-binding motifs, while the nitro group may hydrogen-bond with catalytic lysines. Use surface plasmon resonance (SPR) to measure binding kinetics ().

- Fluorescence: The conjugated quinoline-propanenitrile system enables π→π* transitions. Modify the nitro group’s electron density via substituents (e.g., methoxy) to redshift emission, as shown in for maleimide derivatives .

Advanced: How should researchers address conflicting data on the compound’s stability under acidic vs. basic conditions?

Answer:

- Controlled Degradation Studies: Perform accelerated stability testing (40°C/75% RH) in buffers (pH 1–13) and analyze degradation products via LC-MS. ’s safety data suggests nitro-group reduction under acidic conditions, while basic conditions may hydrolyze the nitrile.

- Mechanistic Probes: Use isotopic labeling (-nitro) to track pathways, as in .

- Statistical Validation: Apply ANOVA to resolve variability across studies (e.g., solvent purity, trace metal content) .

Advanced: What safety protocols are critical when handling this compound due to its nitro and bromine substituents?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact ().

- Ventilation: Work in a fume hood to avoid inhalation of brominated vapors.

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NHCl) to prevent explosive byproducts ().

- Emergency Procedures: Follow ’s first-aid measures for exposure (e.g., flush eyes with water for 15 minutes) .

Advanced: What green chemistry approaches can reduce the environmental impact of synthesizing this compound?

Answer:

- Solvent Selection: Replace DMF or DCM with cyclopentyl methyl ether (CPME), which is biodegradable ( ).

- Catalytic Systems: Use Pd nanoparticles on reusable supports for Suzuki couplings, reducing metal waste.

- Flow Chemistry: Implement continuous-flow reactors ( ) to minimize energy use and improve yield (>85%) via precise temperature control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.